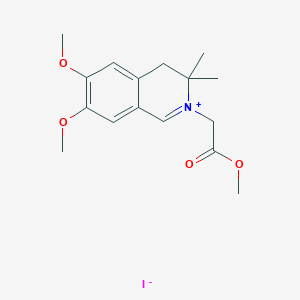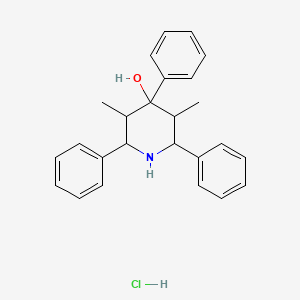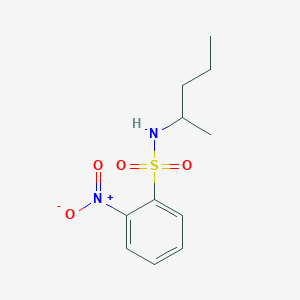![molecular formula C20H22IN3O3 B5151156 N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B5151156.png)
N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide, commonly known as IMP-288, is a novel small molecule compound that has shown promising results in scientific research applications. It is a potent inhibitor of the enzyme LpxC, which is essential for the biosynthesis of lipopolysaccharides (LPS) in Gram-negative bacteria.
Mécanisme D'action
The mechanism of action of IMP-288 involves the inhibition of LpxC, which is essential for the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide in Gram-negative bacteria. LpxC catalyzes the first committed step in the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide by cleaving the β-ketoacyl-acyl carrier protein (ACP) intermediate. By inhibiting LpxC, IMP-288 disrupts the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide, leading to bacterial death.
Biochemical and Physiological Effects:
IMP-288 has been shown to have a potent inhibitory effect on LpxC, leading to the disruption of the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide in Gram-negative bacteria. This disruption leads to bacterial death, making IMP-288 a promising candidate for the treatment of bacterial infections. However, the biochemical and physiological effects of IMP-288 on human cells are not yet fully understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of IMP-288 for lab experiments include its broad-spectrum activity against Gram-negative bacteria, including multidrug-resistant strains. Its potent inhibitory effect on LpxC makes it a promising candidate for the treatment of bacterial infections. However, the limitations of IMP-288 for lab experiments include its complex synthesis method, which requires expertise in organic chemistry and purification techniques. Additionally, the biochemical and physiological effects of IMP-288 on human cells are not yet fully understood and require further investigation.
Orientations Futures
There are several future directions for the research and development of IMP-288. One direction is to investigate the biochemical and physiological effects of IMP-288 on human cells to determine its safety and efficacy as a potential therapeutic agent. Another direction is to optimize the synthesis method of IMP-288 to improve its yield and purity. Additionally, further research is needed to investigate the potential of IMP-288 as a combination therapy with other antibiotics to overcome bacterial resistance. Furthermore, the potential of IMP-288 as a topical agent for the treatment of skin infections should be explored. Finally, the development of IMP-288 analogs with improved pharmacokinetic properties and efficacy against Gram-negative bacteria should be pursued.
Méthodes De Synthèse
The synthesis of IMP-288 involves a series of reactions, including the coupling of 3-iodo-4-methylbenzoic acid with hydrazine hydrate, followed by the reaction with pentanoyl chloride to form the intermediate product. The intermediate product is then coupled with 4-(carboxymethyl)phenylboronic acid to form the final product, IMP-288. The synthesis of IMP-288 is a complex process that requires expertise in organic chemistry and purification techniques.
Applications De Recherche Scientifique
IMP-288 has shown promising results in scientific research applications as a potent inhibitor of LpxC, which is essential for the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide in Gram-negative bacteria. N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide is a major component of the outer membrane of Gram-negative bacteria and plays a critical role in bacterial pathogenesis. By inhibiting LpxC, IMP-288 disrupts the biosynthesis of N-(4-{[2-(3-iodo-4-methylbenzoyl)hydrazino]carbonyl}phenyl)pentanamide, leading to bacterial death. IMP-288 has shown efficacy against a broad range of Gram-negative bacteria, including multidrug-resistant strains.
Propriétés
IUPAC Name |
N-[4-[[(3-iodo-4-methylbenzoyl)amino]carbamoyl]phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22IN3O3/c1-3-4-5-18(25)22-16-10-8-14(9-11-16)19(26)23-24-20(27)15-7-6-13(2)17(21)12-15/h6-12H,3-5H2,1-2H3,(H,22,25)(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEBZJLKFAEPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=C(C=C2)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22IN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[N-(2-hydroxyethyl)glycyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5151074.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)
![4-methyl-3-[(pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5151081.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5151085.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5151090.png)
![4-[(3-allyl-5-benzyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5151101.png)

![2-[(2-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5151120.png)
![1-[5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenyl]-2-imidazolidinone](/img/structure/B5151130.png)

![propyl 3-({4-[oxo(phenyl)acetyl]benzoyl}amino)benzoate](/img/structure/B5151141.png)


![4-({3-methyl-1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B5151171.png)